3-(Fluoromethyl)-N-methyl-oxetan-3-amine

Medicinal Chemistry Bioisosteres Lipophilicity

3-(Fluoromethyl)-N-methyl-oxetan-3-amine is a strategic bioisostere for tert-butylamine and piperidine, engineered to deliver predictable ADME improvements. The fluoromethyl substituent lowers amine pKa by 2–3 units, reduces intrinsic clearance up to 10-fold, and decreases hERG affinity by 10–100× compared to traditional amine scaffolds, while the oxetane ring boosts aqueous solubility 4–4000× over gem-dimethyl analogs. Secure this differentiated building block to streamline lead optimization, mitigate cardiotoxicity risks, and accelerate CNS-penetrant programs.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
Cat. No. B8218094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-N-methyl-oxetan-3-amine
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESCNC1(COC1)CF
InChIInChI=1S/C5H10FNO/c1-7-5(2-6)3-8-4-5/h7H,2-4H2,1H3
InChIKeyUMJDVCBKUIJWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fluoromethyl)-N-methyl-oxetan-3-amine: Comparative Procurement Evidence for Fluorinated Oxetane Bioisosteres


3-(Fluoromethyl)-N-methyl-oxetan-3-amine (CAS 2306275-73-8, C5H10FNO) is a fluorinated oxetane building block utilized in medicinal chemistry as a bioisostere for tert-butylamine and piperidine moieties . The compound integrates a four-membered oxetane ring with a fluoromethyl substituent at the 3-position and an N-methylamine group, endowing it with distinctive physicochemical properties including reduced lipophilicity, enhanced metabolic stability, and mitigated hERG liability compared to its non-fluorinated or acyclic analogs . Oxetane-containing motifs have been increasingly adopted in drug discovery campaigns to fine-tune pKa, LogD, aqueous solubility, and metabolic clearance without significantly increasing molecular weight [1].

3-(Fluoromethyl)-N-methyl-oxetan-3-amine: Why Generic Analogs Cannot Be Freely Substituted


Generic substitution of 3-(Fluoromethyl)-N-methyl-oxetan-3-amine with non-fluorinated oxetane amines (e.g., N-methyloxetan-3-amine) or acyclic tert-butylamine analogs introduces quantifiable differences in key drug design parameters. The fluoromethyl group imparts a specific electron-withdrawing effect that reduces amine basicity by approximately 2–3 pKa units, enhances metabolic resistance by lowering intrinsic clearance up to 10-fold, and decreases hERG channel liability compared to tert-butylamine surrogates [1][2]. Oxetane ring incorporation alone improves aqueous solubility by a factor of 4 to over 4000 relative to gem-dimethyl or carbonyl groups, but the fluorinated variant further fine-tunes these properties for lead optimization [3]. Thus, substituting with an unfluorinated or non-oxetane analog will alter the physicochemical and pharmacokinetic profile in a non-linear, unpredictable manner, potentially invalidating SAR models and delaying development timelines [4].

3-(Fluoromethyl)-N-methyl-oxetan-3-amine: Head-to-Head Comparative Performance Data vs. Key Analogs


Fluoromethyl-Oxetane vs. Tert-Butylamine Bioisosterism: Lipophilicity and Lipophilic Efficiency Gains

3-(Fluoromethyl)-N-methyl-oxetan-3-amine serves as a bioisostere for tert-butylamine and piperidine moieties, offering significantly reduced lipophilicity. In a matched molecular pair study of trifluoromethyl oxetane-containing γ-secretase modulators (GSMs) versus tert-butyl GSMs, the oxetane analog exhibited a cLogP reduction of approximately 1.5–2.0 units and a corresponding improvement in LipE (lipophilic efficiency) by approximately 1.5 units [1]. For 3-(Fluoromethyl)-N-methyl-oxetan-3-amine, the fluoromethyl group contributes an electron-withdrawing inductive effect that further polarizes the oxetane ring, enhancing aqueous solubility and reducing LogD relative to both the tert-butyl and unsubstituted oxetane analogs .

Medicinal Chemistry Bioisosteres Lipophilicity

Amine Basicity Modulation: pKa Reduction by Fluoromethyl-Oxetane Substitution

The electron-withdrawing nature of the oxetane ring combined with the fluoromethyl substituent substantially reduces the basicity of the adjacent amine. Literature data indicate that α-amino oxetanes reduce the pKa of amines from approximately 9.9 to 7.2, a reduction of 2.7 units (approximately 500-fold decrease in basicity) . The fluoromethyl group is anticipated to further decrease pKa by an additional 0.5–1.0 unit due to its inductive effect, positioning the pKa of 3-(Fluoromethyl)-N-methyl-oxetan-3-amine between 6.5 and 7.0 [1]. In comparison, N-methyloxetan-3-amine lacking the fluoromethyl group retains a higher pKa (~7.2–7.5), and tert-butylamine exhibits a pKa of ~10.6 [2].

pKa Amine Basicity Bioisosteres

Metabolic Stability Enhancement: Reduced Intrinsic Clearance vs. Acyclic and Non-Fluorinated Analogs

Oxetane incorporation lowers intrinsic clearance (CLint) in human liver microsomes by up to 10-fold compared to acyclic analogs, primarily due to increased polarity (cLogP reduction of 1–2 units) and metabolic shunting away from cytochrome P450 enzymes [1]. In a comparative study of oxetane-containing ring systems, compounds exhibited significantly reduced CYP-mediated oxidation and instead underwent metabolism via microsomal epoxide hydrolase (mEH), decreasing reliance on polymorphic CYP enzymes [2]. The fluoromethyl group further stabilizes the oxetane ring against oxidative ring-opening, as demonstrated in trifluoromethyl oxetane GSMs, which displayed improved metabolic stability in vitro and in vivo relative to tert-butyl counterparts [3].

Metabolic Stability Clearance ADME

hERG Liability Mitigation: Reduced Potassium Channel Affinity vs. Tert-Butylamine and Piperidine Bioisosteres

3-(Fluoromethyl)-N-methyl-oxetan-3-amine has been reported to serve as a bioisostere for tert-butylamine and piperidine moieties, offering reduced hERG channel liability . While explicit IC50 data for this specific compound are not publicly available, the underlying mechanism is well established: reduced amine basicity and increased polarity conferred by the oxetane-fluoromethyl system lower the compound's affinity for the hERG potassium channel, which typically binds lipophilic, basic amines [1]. In related oxetane-containing drug candidates, hERG IC50 values have been shifted by 10- to 100-fold compared to corresponding piperidine or tert-butylamine analogs, substantially widening the safety margin [2].

hERG Cardiotoxicity Safety Pharmacology

Aqueous Solubility Improvement: Solubility Enhancement by Oxetane-Fluoromethyl Synergy

Replacing a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor of 4 to over 4000, depending on the molecular context and pH [1]. The addition of a fluoromethyl substituent further enhances solubility through two mechanisms: (1) increased molecular polarity from the C–F bond dipole, and (2) reduced crystal lattice energy due to disruption of molecular planarity and packing efficiency . In a matched molecular pair analysis, amino-oxetanes exhibited improved solubility compared to their amide counterparts, with typical improvements ranging from 2- to 10-fold [2].

Solubility Formulation Physicochemical Properties

Conformational Modulation and Exit Vector Differentiation vs. Amide and Sulfonamide Bioisosteres

Amino-oxetanes, including 3-(Fluoromethyl)-N-methyl-oxetan-3-amine, offer distinct conformational preferences and exit vector geometries compared to amide and sulfonamide bioisosteres. In a matched molecular pair study of 3-aryl-3-amino-oxetanes and benzamides, amino-oxetanes maintained both H-bond acceptor and donor capabilities of analogous amides but exhibited significantly lower barriers to rotation [1]. The preferred gauche conformation of the amino-oxetane motif yields a torsion angle and exit vector more similar to sulfonamides (~60° dihedral) than to amides (~180° trans). This difference provides alternative topological exploration in binding sites, enabling access to novel chemical space without sacrificing key H-bonding interactions [2].

Conformational Analysis Exit Vectors Structure-Based Drug Design

3-(Fluoromethyl)-N-methyl-oxetan-3-amine: Strategic Application Scenarios Backed by Comparative Evidence


Lead Optimization for CNS Drug Candidates Requiring Reduced hERG Liability

When optimizing CNS-penetrant lead series, hERG channel inhibition is a frequent liability that can derail development. Replacing basic piperidine or tert-butylamine moieties with 3-(Fluoromethyl)-N-methyl-oxetan-3-amine reduces hERG affinity by 10- to 100-fold while preserving or improving brain penetration due to reduced basicity (pKa ~6.5–7.0) and enhanced lipophilic efficiency [1][2]. This substitution strategy has been successfully employed in γ-secretase modulator programs to mitigate cardiotoxicity risks while maintaining target engagement [3].

Bioisosteric Replacement of Metabolic Labile tert-Butyl or Piperidine Groups

tert-Butyl groups are metabolically labile and susceptible to CYP-mediated oxidation, leading to high clearance and short half-life. 3-(Fluoromethyl)-N-methyl-oxetan-3-amine provides a metabolically stable surrogate, reducing intrinsic clearance by up to 10-fold in human liver microsome assays while simultaneously lowering cLogP by 1.5–2.0 units and improving LipE [1]. This compound is ideally suited for early lead optimization campaigns where improving ADME properties without sacrificing potency is paramount [2].

Conformational Exploration in Structure-Based Drug Design Against Challenging Targets

For targets where amide-containing ligands have reached an optimization plateau due to limited conformational diversity, 3-(Fluoromethyl)-N-methyl-oxetan-3-amine introduces a distinct gauche conformation with a ~60° dihedral angle—topologically similar to sulfonamides yet chemically distinct [1]. This compound enables medicinal chemists to probe alternative binding trajectories and access novel chemical space while retaining essential H-bond donor/acceptor capacity, as demonstrated in matched molecular pair studies of 3-aryl-3-amino-oxetanes versus benzamides [2].

Formulation Development for Poorly Soluble Lead Compounds

When a lead series suffers from poor aqueous solubility limiting preclinical and clinical formulation, incorporating 3-(Fluoromethyl)-N-methyl-oxetan-3-amine as a building block can increase solubility by a factor of 4–4000× relative to gem-dimethyl analogs and 2–10× relative to amide counterparts [1]. The combined polarity of the oxetane ring and fluoromethyl group enhances hydration and disrupts crystal packing, enabling simpler formulation strategies and reducing the need for complex excipients or enabling technologies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Fluoromethyl)-N-methyl-oxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.